molecular formula C12H11NO3S2 B4597715 N-[4-(2-thienylcarbonyl)phenyl]methanesulfonamide

N-[4-(2-thienylcarbonyl)phenyl]methanesulfonamide

Cat. No.: B4597715
M. Wt: 281.4 g/mol
InChI Key: YJVWNMSSRUNEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-thienylcarbonyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C12H11NO3S2 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.01803556 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbial Catalysis in Chemical Synthesis

The compound has been utilized as a precursor in the microbial catalysis process for the synthesis of chiral intermediates. For example, a study demonstrated the stereoselective microbial reduction of a similar compound to produce chiral intermediates with high optical purity, showcasing its potential in the synthesis of beta-receptor antagonists (Patel et al., 1993).

Chemical Reactivity and Synthesis

Research has explored its reactivity, specifically how alkyl phenyl sulfones, similar to the target compound, undergo transformation into their 1,1-dilithio salts, facilitating subsequent chemical reactions (Bongini et al., 1976). This characteristic underpins its versatility in organic synthesis.

Structural and Supramolecular Chemistry

The structural analysis of derivatives has provided insights into the effect of substitution on supramolecular assembly, contributing to our understanding of molecular interactions in solid-state chemistry (Dey et al., 2015).

Electrochemical Analysis

Electroanalytical studies have been conducted on compounds like N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, revealing their electrochemical properties and offering pathways for analytical applications in pharmaceuticals (Álvarez-Lueje et al., 1997).

Environmental and Industrial Applications

The biodegradation of methanesulfonic acid, a related compound, has been studied, highlighting its role in the biogeochemical cycling of sulfur and its use by aerobic bacteria as a carbon and energy substrate (Kelly & Murrell, 1999).

Catalysis and Chemical Production

Methanesulfonic acid has been employed as a catalyst in the production of linear alkylbenzenes, demonstrating its utility in industrial chemical synthesis with environmental benefits due to its biodegradability and recyclability (Luong et al., 2004).

Properties

IUPAC Name

N-[4-(thiophene-2-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-18(15,16)13-10-6-4-9(5-7-10)12(14)11-3-2-8-17-11/h2-8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVWNMSSRUNEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-thienylcarbonyl)phenyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-thienylcarbonyl)phenyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-(2-thienylcarbonyl)phenyl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[4-(2-thienylcarbonyl)phenyl]methanesulfonamide
Reactant of Route 5
N-[4-(2-thienylcarbonyl)phenyl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-(2-thienylcarbonyl)phenyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.